N-Methyl-L-serine

描述

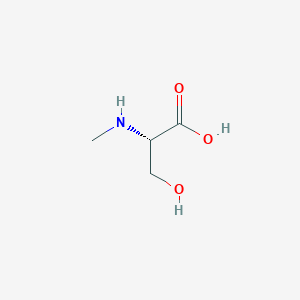

N-Methyl-L-serine is a derivative of the amino acid L-serine, where a methyl group is attached to the nitrogen atom of the amino group

准备方法

Synthetic Routes and Reaction Conditions

N-Methyl-L-serine can be synthesized through several methods. One common approach involves the methylation of L-serine using methylating agents such as methyl iodide or dimethyl sulfate. The reaction typically occurs in an alkaline medium, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution of the amino group with a methyl group .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methylation reactions. The process may include steps such as purification through crystallization or chromatography to obtain a high-purity product suitable for various applications .

化学反应分析

Biochemical Reactions with Hyaluronan Synthase

NMS stimulates hyaluronan (HA) synthesis in human skin fibroblasts by enhancing membrane-associated HA synthase activity. This reaction is stereospecific and dose-dependent:

| NMS Concentration (mM) | HA Production (Fold Increase) | Molecular Mass of HA (Da) |

|---|---|---|

| 1 | 1.2× | >1×10⁶ |

| 5 | 1.4× | >1×10⁶ |

| 10 | 1.5× | >1×10⁶ |

- Mechanism : Pretreatment with NMS (10–24 hours) upregulates HA synthase activity, suggesting a secondary messenger-mediated pathway .

- Specificity : The β-hydroxyl group and L-configuration are critical; derivatives like N-methyl-D-serine or N-methyl-L-alanine show no activity .

Ring-Opening of Oxazolidinones

NMS can be synthesized via 5-oxazolidinone intermediates derived from L-serine:

Enzymatic Interactions

- Glycolytic Coupling : In astrocytes, glycolytic flux (via glyceraldehyde 3-phosphate dehydrogenase) influences D-serine synthesis; NMS may alter this interaction .

- Co-factor Dependence : ATP and Mg²⁺ enhance SR activity but do not affect NMS reactivity .

Degradation and Stability

NMS undergoes hydrolysis under extreme pH conditions:

- Acidic Hydrolysis :

- Alkaline Hydrolysis :

Stability : Stable at ambient temperatures but degrades at >100°C .

Comparative Reactivity

| Derivative | HA Stimulation | Enzymatic Racemization |

|---|---|---|

| This compound | Yes (1.5×) | No |

| N-Methyl-D-serine | No | No |

| N-Methyl-L-alanine | No | No |

| L-Serine | No | Yes (via SR) |

科学研究应用

Neuroscience Research

Neurotransmitter Modulation

N-Methyl-L-serine has been identified as a significant player in neurotransmitter systems, particularly in the context of N-methyl-D-aspartate (NMDA) receptor modulation. Research indicates that this compound can enhance NMDA receptor function by increasing the availability of D-serine, a co-agonist necessary for receptor activation. This modulation is critical for synaptic plasticity and cognitive functions, making it a potential target for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Study: Hyaluronan Production

A study published in Karger demonstrated that this compound stimulates hyaluronan production in human skin fibroblasts. At concentrations ranging from 1 to 10 mM, this compound increased hyaluronan synthesis significantly without affecting other glycosaminoglycan formations, suggesting its specific role in cellular signaling and extracellular matrix production .

Pharmaceutical Development

Therapeutic Applications

this compound is being explored for its potential in developing drugs aimed at treating mood disorders such as depression and anxiety. Its ability to modulate neurotransmitter levels makes it a candidate for enhancing therapeutic efficacy in psychiatric conditions .

Case Study: Drug Formulation

In pharmaceutical formulations, this compound has been incorporated into drug delivery systems designed to improve the bioavailability of active compounds. By modifying the physicochemical properties of peptides and proteins, researchers have been able to enhance their stability and therapeutic activity .

Biochemical Studies

Metabolic Pathway Investigation

The compound is utilized in various biochemical assays to study metabolic pathways. Its incorporation into experimental designs helps elucidate cellular processes related to amino acid metabolism and signaling pathways .

Data Table: Biochemical Applications of this compound

| Application Area | Description | Key Findings |

|---|---|---|

| Metabolic Pathways | Investigating amino acid metabolism | Enhances understanding of serine racemization |

| Cellular Signaling | Studying effects on fibroblast activity | Stimulates hyaluronan production |

| Protein Engineering | Modifying peptides for therapeutic use | Improved stability and activity |

Protein Engineering

This compound can be incorporated into peptides to modify their properties for therapeutic applications. This capability allows scientists to design proteins with enhanced stability and functionality, which is vital for drug development and biotechnological applications .

Food Industry

Emerging research suggests that this compound may be used as a food additive to enhance nutritional profiles. Its potential benefits include improving cognitive function and overall health, making it an attractive option for functional foods .

作用机制

N-Methyl-L-serine exerts its effects through various mechanisms, including:

Molecular Targets: It interacts with enzymes and receptors involved in amino acid metabolism and neurotransmission.

Pathways Involved: It may influence pathways related to neurotransmitter synthesis, such as the N-methyl-D-aspartate (NMDA) receptor pathway, and modulate cellular signaling processes.

相似化合物的比较

Similar Compounds

L-Serine: The parent compound of N-Methyl-L-serine, involved in protein synthesis and metabolic pathways.

D-Serine: An enantiomer of L-serine, known for its role in neurotransmission and potential therapeutic applications.

N-Methyl-D-serine: A methylated derivative of D-serine, with similar properties to this compound but different stereochemistry.

Uniqueness

This compound is unique due to its specific methylation, which imparts distinct chemical and biological properties. This modification can enhance its stability, alter its reactivity, and influence its interactions with biological targets, making it a valuable compound for research and industrial applications .

生物活性

N-Methyl-L-serine (NMS) is a derivative of the amino acid L-serine, which has garnered attention for its potential biological activities, particularly in neurological contexts and cellular functions. This article synthesizes current research findings on NMS, focusing on its biological activity, mechanisms of action, and implications for health and disease.

Chemical Structure and Properties

This compound is characterized by the addition of a methyl group to the nitrogen atom of L-serine. This modification alters its interactions within biological systems, particularly affecting its role in neurotransmission and cellular signaling.

- Neurotransmission Modulation :

- Hyaluronan Production :

- Neuroprotective Effects :

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

-

Neurodegenerative Disorders :

- A retrospective observational study examined the effects of L-serine treatment (including derivatives like NMS) on individuals with GRIN-related disorders. The results indicated significant improvements in behavior and seizure frequency among participants treated with L-serine, highlighting the therapeutic potential of these compounds .

- Dermatological Applications :

Research Findings

-

Cellular Mechanisms :

Research indicates that NMS may activate glycine receptors, leading to hyperpolarization of neurons, which reduces their excitability and protects against neurotoxicity. This mechanism is particularly beneficial in conditions characterized by oxidative stress and inflammation . -

Potential Therapeutic Applications :

Given its neuroprotective effects and ability to modulate neurotransmission, NMS is being explored for use in treating various neurological disorders, including epilepsy and Alzheimer's disease. The modulation of NMDA receptor activity presents a promising avenue for therapeutic intervention .

属性

IUPAC Name |

(2S)-3-hydroxy-2-(methylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3/c1-5-3(2-6)4(7)8/h3,5-6H,2H2,1H3,(H,7,8)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSFABYLDRXJYID-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H](CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10179498 | |

| Record name | Methylserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10179498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2480-26-4 | |

| Record name | N-Methyl-L-serine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2480-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-L-serine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002480264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10179498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYLSERINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B6423FC3I2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does N-Methyl-L-serine (NMS) specifically affect hyaluronan production in human skin fibroblasts?

A1: [] NMS stimulates the production of hyaluronan (HA) in human skin fibroblasts by increasing membrane-associated HA synthase activity. This effect is dose-dependent, with a maximum stimulation of 1.5-fold observed at concentrations of 1–10 mM. Notably, NMS specifically enhances the production of high-molecular-mass HA (>106 D) without affecting the production of low-molecular-mass HA. The stimulation of HA production by NMS requires a timeframe of 24 hours, suggesting the involvement of a secondary messenger pathway. (See: )

Q2: What structural features of NMS are crucial for its ability to stimulate hyaluronan synthesis?

A2: [] The β-hydroxyl group and the L-configuration of this compound are essential for its HA synthesis stimulation activity. This conclusion is based on the observation that neither N-methyl derivatives of L-glycine or L-alanine, nor N-methyl-D-serine, could stimulate HA synthesis. (See: )

Q3: Is there evidence of this compound existing naturally, and if so, where has it been found?

A3: [, ] Yes, this compound is a naturally occurring compound. Research indicates its presence in Dichapetalum cymosum (commonly known as Gifblaar). While the specific details of its biosynthesis are outlined in [], its isolation and characterization from the plant are described in []. (See: , )

Q4: Beyond its role in HA synthesis, has this compound been explored for other applications in research?

A4: [] Yes, derivatives of this compound have shown potential in the development of spin-trapping agents for nitric oxide. Specifically, a study utilized N-dithiocarbamate derivatives of this compound to create iron complexes. These complexes were designed to trap nitric oxide, allowing for its detection via Electron Spin Resonance (ESR) spectrometry. This approach has implications for studying nitric oxide production in biological systems. (See: )

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。